molecular formula C8H9NO B046363 N-Methylformanilide CAS No. 93-61-8

N-Methylformanilide

Cat. No. B046363
CAS RN: 93-61-8
M. Wt: 135.16 g/mol
InChI Key: JIKUXBYRTXDNIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methylformanilide involves several chemical pathways, including the utilization of N-methylformamide (NMF) as a precursor for the generation of methylammonium ions in the synthesis of certain nanocrystals and bulk crystals. This synthesis pathway highlights the importance of N-Methylformanilide in facilitating the formation of complex chemical structures through relatively straightforward chemical reactions (Shamsi et al., 2016).

Molecular Structure Analysis

The molecular structure of N-Methylformanilide has been extensively studied, revealing details about bond distances, angles, and the presence of cis and trans isomers. For example, gas electron diffraction studies have provided precise measurements of the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and properties (Kitano & Kuchitsu, 1973).

Chemical Reactions and Properties

N-Methylformanilide participates in various chemical reactions, showcasing its versatility. It has been identified as a swelling agent in the dyeing process of meta-aramid fibers, indicating its role in modifying the physical properties of materials through chemical interaction (Islam et al., 2015). Moreover, its involvement in the synthesis of N-methylated cyclic peptides underscores its utility in creating complex organic molecules with potential biological applications (Chatterjee, Laufer, & Kessler, 2012).

Physical Properties Analysis

The study of N-Methylformanilide's physical properties, such as self-diffusion coefficients and structural properties under various temperature and pressure conditions, provides insights into its behavior in different environments. Molecular dynamics simulations have proven to be a valuable tool in understanding these properties, offering a detailed view of the compound's dynamics and interactions (Huaji, 2015).

Chemical Properties Analysis

The chemical properties of N-Methylformanilide, including its reactivity and interaction with other molecules, have been a subject of study. For instance, its use in conjunction with iron-catalyzed oxidation reactions highlights its role as a reactive intermediate in synthesizing more complex organic compounds. This illustrates the compound's utility in facilitating various chemical transformations (Murata et al., 1993).

Scientific Research Applications

  • Chemical Synthesis : NMF can generate various products such as carbamoyl chloride, N-methylisatins, dimers, trimers, and tetramers in chemical reactions (Cheng, Goon, Meth–Cohn, 1996). It is also used in Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds, yielding aldehydes and methyl arylglyoxylates (Downie, Earle, Heaney, Shuhaibar, 1993).

  • Textile Industry : In the dyeing process of meta-aramid fibers, NMF serves as a swelling agent, ensuring satisfactory fastness properties and a deep, uniform hue (Islam, Aimone, Ferri, Rovero, 2015).

  • Biological Impact : Interestingly, NMF can decrease the ability of liver mitochondria to sequester Ca2+, potentially leading to hepatic necrosis (Whitby, Chahwala, Gescher, 1984).

  • Quinoline Synthesis : It reacts with various electron-rich alkenes in POCl3 solution to produce N-methylquinolinium salts, useful for synthesizing quinolines and quinolones (Meth–Cohn, Taylor, 1995).

  • Pharmaceutical Research : NMF is a key ingredient in drug discovery, bridging the gap between academia and pharmaceutical companies (Drews, 2000). It has shown antitumor activity in preclinical studies against various human and murine cancers (Ettinger, Orr, Rice, Donehower, 1985).

  • Industrial Chemistry : NMF is a product of iron-catalyzed oxidation of N,N-dimethylaniline, with the final product's composition varying based on the iron species used (Murata, Miura, Nomura, 1989).

  • Pharmacogenetics : Studies on enzyme activities in drug metabolism, including S-methylation, O-methylation, and N-methylation, highlight individual differences in drug effects and toxicity, which is relevant to NMF's use in medicine (Weinshilboum, 1988; Weinshilboum, Otterness, Szumlanski, 1999).

  • Chemical Configuration : N-Methylformanilide predominantly exists in one configuration, with significant double bond character in its C-N amide bond (Gutowsky, Holm, 1956).

  • Environmental Applications : An integrated strategy for producing NMF from carbon dioxide in coal-fired power plant flue gas is cost-competitive with the current market price, suggesting environmental applications (Han, 2017).

  • Agriculture : Formanilides, including NMF, enhance the toxicity of acaricides, indicating potential agricultural applications (Knowles, El-Sayed, 1985).

Future Directions

In recent research, it was found that polyimide fibre could be dyed with disperse dyes with the assistance of N-Methylformanilide. Thus, it was proposed that there might exist an interaction between polyimide fibre and N-Methylformanilide that plays an important role in dyeing .

properties

IUPAC Name

N-methyl-N-phenylformamide
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InChI

InChI=1S/C8H9NO/c1-9(7-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JIKUXBYRTXDNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID0059089
Record name Formamide, N-methyl-N-phenyl-
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Molecular Weight

135.16 g/mol
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Physical Description

Colorless liquid; mp = 9-13 deg C; [Alfa Aesar MSDS]
Record name N-Methylformanilide
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Vapor Pressure

0.02 [mmHg]
Record name N-Methylformanilide
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Product Name

N-Methylformanilide

CAS RN

93-61-8
Record name N-Methylformanilide
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Synthesis routes and methods I

Procedure details

By essentially the procedure of Example 1, a tube was charged with 20 g of dimethylaniline, 20 g of dimethylformamide, and 1.0 g of cupric chloride dihydrate. The reaction was run at 114°-115° C. for one hour while oxygen was injected incrementally at 200-400 psi. The oxygen absorption was about 0.12 mole. Analysis of the reaction mixture by GC/MS showed a 94.5% conversion of dimethylaniline and a 15.4% yield of N-methyl-N-phenylformamide.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride dihydrate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the reactor described in Example 1 is charged 107 grams (1.0 mole) of N-methyl aniline, 14 grams (0.1 mole) of sodium formanilide and 150 milliliters of methanol. The autoclave is closed, purged with carbon monoxide and the temperature raised to 100° C. with atmospheric steam. Carbon monoxide is then introduced at 28 kg/cm2 pressure for about 30 minutes. The basic reaction mixture is neutralized with hydrochloric acid and extracted with xylene. Gas liquid chromatographic analysis shows that a high conversion to N-methyl formanilide is obtained.
Quantity
107 g
Type
reactant
Reaction Step One
Name
sodium formanilide
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
LF Fieser, JE Jones - Journal of the American Chemical Society, 1942 - ACS Publications
Vilsmeier and Haack1 discovered that secondary and tertiary aromatic amines can be converted into aldehydo derivatives by the action of N-methylformanilide and phosphorus …
Number of citations: 37 pubs.acs.org
M SEKIYA, S TAKAYAMA, K ITO, J SUZUKI… - Chemical and …, 1972 - jstage.jst.go.jp
… In the run with p-formamidobenzoic acid simultaneous decarboxylation occurred to give N-methylformanilide as monomethylation product. Thus the N-methylation of formanilides by …
Number of citations: 10 www.jstage.jst.go.jp
V Ghaisas - The Journal of Organic Chemistry, 1957 - ACS Publications
(1) Post-doctoral Fellow from the University of Bombay, India. direct formylation of the thiophene nucleus em-ploying jV-methylformanilide and phosphorus oxychloride was reported. 2 …
Number of citations: 13 pubs.acs.org
MT Islam, F Aimone, A Ferri, G Rovero - Dyes and Pigments, 2015 - Elsevier
… The present study focuses on the use of N-methylformanilide … at three different N-methylformanilide concentrations: in … and 60% owf of N-methylformanilide has been found to be …
Number of citations: 57 www.sciencedirect.com
AJR Bourn, DG Gillies, EW Randall - Tetrahedron, 1966 - Elsevier
… Confirmation by comparison of cis and tram couplings between the formyl protons and the methyl groups for N-methylformanilide was obtained. Factors governing the shift of the formyl …
Number of citations: 42 www.sciencedirect.com
AW Weston, RJ Michaels Jr - Journal of the American Chemical …, 1950 - ACS Publications
… On the other hand, substitution of formamide for N-methylformanilide proved detrimental as only … King and Nord1 report that the latter compound failed to react with Nmethylformanilide. …
Number of citations: 42 pubs.acs.org
E Campaigne, WL Archer - Journal of the American Chemical …, 1953 - ACS Publications
… N-methylformanilide procedure. Firstly, dimethylformamide is commercially an inexpensive reagent as compared to N-methylformanilide … formyl weightafforded by N-methylformanilide. …
Number of citations: 184 pubs.acs.org
J Han - Journal of industrial and engineering chemistry, 2017 - Elsevier
An integrated process is developed for co-producing jet fuel range alkenes (JFA) and N-methylformanilide (NMF) using biomass-derived gamma-valerolactone (GVL). Based on lab-…
Number of citations: 17 www.sciencedirect.com
J Han - Energy Conversion and Management, 2017 - Elsevier
… is developed for producing N-methylformanilide from the … with carbon dioxide to N-methylformanilide. Moreover, a heat … minimum selling price of N-methylformanilide ($1592.1 Mt −1 …
Number of citations: 2 www.sciencedirect.com
J Kaválek, F Krampera, V Štěrba - Collection of Czechoslovak …, 1976 - cccc.uochb.cas.cz
… 20 to 100 pI solution of the substituted N-methylformanilide was injected into 2·4 ml temperated aqueous solutions of sodium hydroxide resp. methanolic solution of methoxide resp. …
Number of citations: 8 cccc.uochb.cas.cz

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